molecular formula C11H8O5 B14733398 4-[Hydroxy(2-hydroxyphenyl)methylidene]oxolane-2,3-dione CAS No. 4958-92-3

4-[Hydroxy(2-hydroxyphenyl)methylidene]oxolane-2,3-dione

Cat. No.: B14733398
CAS No.: 4958-92-3
M. Wt: 220.18 g/mol
InChI Key: IORNYZYWOBSQIO-UHFFFAOYSA-N
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Description

(4E)-4-[hydroxy-(2-hydroxyphenyl)methylidene]oxolane-2,3-dione is a complex organic compound characterized by its unique structure, which includes a hydroxyphenyl group and an oxolane-2,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[hydroxy-(2-hydroxyphenyl)methylidene]oxolane-2,3-dione typically involves the condensation of 2-hydroxybenzaldehyde with oxalacetic acid under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[hydroxy-(2-hydroxyphenyl)methylidene]oxolane-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

(4E)-4-[hydroxy-(2-hydroxyphenyl)methylidene]oxolane-2,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4E)-4-[hydroxy-(2-hydroxyphenyl)methylidene]oxolane-2,3-dione involves its interaction with various molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the oxolane-2,3-dione moiety can act as an electrophile in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar hydroxyphenyl structure and exhibit comparable biological activities.

    Dichloroanilines: These compounds have similar substitution patterns on an aromatic ring but differ in their overall structure and reactivity.

Uniqueness

(4E)-4-[hydroxy-(2-hydroxyphenyl)methylidene]oxolane-2,3-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

4958-92-3

Molecular Formula

C11H8O5

Molecular Weight

220.18 g/mol

IUPAC Name

4-[hydroxy-(2-hydroxyphenyl)methylidene]oxolane-2,3-dione

InChI

InChI=1S/C11H8O5/c12-8-4-2-1-3-6(8)9(13)7-5-16-11(15)10(7)14/h1-4,12-13H,5H2

InChI Key

IORNYZYWOBSQIO-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C2=CC=CC=C2O)O)C(=O)C(=O)O1

Origin of Product

United States

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